2,2,2-Trifluoro-n-pentylacetamide
Description
Properties
CAS No. |
14618-15-6 |
|---|---|
Molecular Formula |
C7H12F3NO |
Molecular Weight |
183.17 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-pentylacetamide |
InChI |
InChI=1S/C7H12F3NO/c1-2-3-4-5-11-6(12)7(8,9)10/h2-5H2,1H3,(H,11,12) |
InChI Key |
RMWWLGNPNBPNDO-UHFFFAOYSA-N |
SMILES |
CCCCCNC(=O)C(F)(F)F |
Canonical SMILES |
CCCCCNC(=O)C(F)(F)F |
Synonyms |
2,2,2-Trifluoro-N-pentylacetamide |
Origin of Product |
United States |
Scientific Research Applications
Chemistry
TFPA serves as a versatile building block in synthetic organic chemistry. Its trifluoromethyl group enhances lipophilicity, making it useful in the development of novel compounds with improved pharmacological properties. It can participate in various reactions including nucleophilic substitutions and cycloadditions.
| Reaction Type | Example Reaction | Reference |
|---|---|---|
| Nucleophilic Substitution | TFPA with alkyl halides | |
| Cycloaddition | TFPA in [3+2] cycloadditions |
Biology
In biological research, TFPA has been investigated for its potential as an enzyme inhibitor and a modulator of protein interactions. The trifluoromethyl group can enhance binding affinity to biological targets.
- Enzyme Inhibition : Studies indicate that TFPA can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.
- Protein Modification : TFPA's ability to form covalent bonds with nucleophilic sites on proteins allows it to modify protein functions effectively.
Medicine
TFPA is being explored for its potential as a pharmaceutical intermediate in drug design. Its unique structure may lead to the development of new drugs targeting various diseases.
- Anticancer Activity : Preliminary studies have shown that TFPA can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival.
- Antimicrobial Properties : TFPA has demonstrated activity against certain bacterial strains, indicating its potential as an antimicrobial agent.
Industry
In industrial applications, TFPA is utilized in the production of specialty chemicals and materials with unique properties due to its fluorinated structure.
- Specialty Chemicals : TFPA is used in the synthesis of fluorinated polymers and surfactants, which are valuable in various industrial processes.
Case Study 1: Anticancer Properties
A study evaluated the effects of TFPA on breast cancer cell lines, revealing significant inhibition of cell proliferation and induction of apoptosis through activation of caspase pathways. The results indicated that TFPA could be a promising candidate for further development as an anticancer therapeutic.
Case Study 2: Enzyme Inhibition
Research focused on the inhibitory effects of TFPA on specific metabolic enzymes revealed that it could effectively reduce enzyme activity linked to metabolic disorders, suggesting potential applications in treating conditions such as diabetes.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 2,2,2-trifluoro-n-pentylacetamide with structurally related trifluoroacetamides, emphasizing molecular weight, substituents, and key properties:
*Calculated based on molecular formula.
Key Observations:
- Substituent Effects: The n-pentyl chain in the target compound increases hydrophobicity compared to smaller alkyl groups (e.g., methyl or dimethyl in ).
- Halogen Influence: The chloro-substituted analog (CAS 170655-44-4) introduces electrophilic character, likely increasing reactivity in nucleophilic substitution reactions compared to non-halogenated analogs .
- Aromatic vs. Aliphatic Substituents : The phenylethyl group in adds aromaticity, which could confer π-π stacking interactions in drug-receptor binding, a feature absent in the aliphatic n-pentyl variant.
Functional Differences
- Biological Activity : N-Methyl-2,2,2-trifluoroacetamide (CAS 815-06-5) is used in peptide synthesis due to its stability , whereas chloro-substituted analogs (e.g., CAS 170655-44-4) might serve as herbicides, aligning with pesticidal acetamides in .
- Thermal Stability : The trifluoromethyl group generally enhances thermal stability, but bulkier substituents (e.g., n-pentyl) could lower melting points compared to rigid aromatic analogs .
Preparation Methods
Conventional Heating
The direct reaction of n-pentylamine with trifluoroacetic anhydride (TFAA) in inert solvents represents the most straightforward approach. In a benchmark study, refluxing n-pentylamine (10 mmol) with TFAA (12 mmol) in p-xylene for 5 hours yielded 82% of the target compound after recrystallization from benzene. Triethylamine (15 mmol) was critical for neutralizing HF byproducts, as evidenced by the 23% yield drop observed in its absence.
Table 1: Optimization of Direct Acylation via Conventional Heating
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| p-Xylene | Triethylamine | 140 | 5 | 82 |
| Toluene | Pyridine | 110 | 6 | 68 |
| THF | None | 65 | 8 | 41 |
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency. Irradiating n-pentylamine and TFAA in acetonitrile at 100°C for 20 minutes under 17.2 bar pressure achieved a 92% yield, reducing energy consumption by 60% compared to conventional methods. This technique minimizes side products like imides, as confirmed by GC-MS analysis showing 98% purity.
Coupling Reagent-Mediated Synthesis
Employing carbodiimide reagents enables room-temperature synthesis. A protocol using EDC (1.2 equiv) and HOBt (1.1 equiv) in dichloromethane achieved 98% conversion within 2 hours. However, the necessity to remove urea byproducts via aqueous extraction and column chromatography complicates scalability.
Table 2: Performance of Coupling Reagents
| Reagent | Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| EDC/HOBt | DCM | 2 | 98 | 99 |
| DCC | THF | 4 | 91 | 95 |
| DIC | Acetonitrile | 3 | 89 | 93 |
Hydrogenolysis of Protected Intermediates
For complex syntheses requiring orthogonal protection, intermediates like N-benzyl-2,2,2-trifluoro-N-pentylacetamide were hydrogenated over Pd/C (10 wt%) in ethanol at 25°C, yielding 88% product. This method avoids harsh acids but requires anhydrous conditions to prevent hydrolysis.
Comparative Analysis of Synthesis Methods
Table 3: Method Comparison
| Method | Yield (%) | Time | Cost ($/g) | Scalability |
|---|---|---|---|---|
| Microwave Acylation | 92 | 20 min | 12.50 | High |
| EDC-Mediated Coupling | 98 | 2 h | 18.75 | Moderate |
| Hydrogenolysis | 88 | 6 h | 22.40 | Low |
Microwave-assisted direct acylation emerges as the optimal balance of speed, cost, and yield, while coupling reagents suit small-scale, high-purity applications.
Purification and Characterization
Recrystallization from benzene or hexane/ethyl acetate (3:1) yields crystals with a melting point of 72–74°C. NMR analysis (¹H, ¹³C, ¹⁹F) confirms structure: δ 0.89 (t, 3H), 1.28–1.35 (m, 4H), 1.52 (quin, 2H), 3.28 (t, 2H), 7.12 (br s, 1H). IR spectra show C=O stretch at 1714 cm⁻¹ and N-H bend at 3305 cm⁻¹.
Applications and Derivatives
The compound serves as a precursor to antiviral agents, with derivatives showing IC₅₀ values <1 μM against hepatitis B in vitro . Fluorinated analogs also exhibit enhanced metabolic stability in agrochemical screens.
Q & A
Q. What are the recommended synthetic routes for 2,2,2-Trifluoro-n-pentylacetamide, and how can reaction efficiency be optimized?
A common approach involves nucleophilic substitution or condensation reactions. For example, reacting n-pentylamine with trifluoroacetic anhydride in a polar aprotic solvent (e.g., dichloromethane) under inert conditions. Reaction efficiency can be improved by optimizing stoichiometry (1.2:1 molar ratio of anhydride to amine) and refluxing at 40–50°C for 6–8 hours . Monitoring via TLC (hexane:ethyl acetate, 9:1) ensures completion. Post-reaction, purification via recrystallization (ethanol) or column chromatography (silica gel, gradient elution) enhances yield .
Q. How can the purity of this compound be validated, and what analytical methods are preferred?
Purity assessment typically employs:
- GC or HPLC : For quantification (>98% purity, as per GC standards ).
- Melting point analysis : Sharp melting points indicate purity (compare with literature values).
- 1H/19F NMR : Absence of extraneous peaks confirms structural integrity. For example, trifluoromethyl groups show characteristic 19F NMR signals near -70 ppm .
Q. What safety precautions are critical when handling trifluoroacetamide derivatives?
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
- Work in a fume hood due to volatility and potential respiratory irritation.
- Store at 2–8°C in airtight containers to prevent degradation .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data for trifluoroacetamide derivatives be resolved?
X-ray crystallography is the gold standard. For example, in related compounds like 2,2,2-Trifluoro-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide, crystallographic data (CCDC deposition) resolves bond-length ambiguities and confirms planarity of the acetamide moiety . Pair with DFT calculations (e.g., B3LYP/6-31G*) to validate electronic environments .
Q. What strategies mitigate side reactions during trifluoroacetamide synthesis?
Q. How do trifluoromethyl groups influence the compound’s bioactivity in mechanistic studies?
The electron-withdrawing CF3 group enhances metabolic stability and binding affinity to hydrophobic enzyme pockets. For example, in analogs like N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide, the CF3 group increases lipophilicity (logP >3), improving membrane permeability in antimicrobial assays .
Q. What advanced spectral techniques resolve overlapping signals in NMR analysis?
- 2D NMR (HSQC, HMBC) : Assigns proton-carbon correlations, distinguishing adjacent CF3 and alkyl protons.
- 19F NMR decoupling : Reduces splitting artifacts from fluorine-proton coupling .
Methodological Challenges & Data Interpretation
Q. How should researchers address discrepancies in purity metrics between GC and HPLC?
GC may underestimate purity due to volatility losses, while HPLC detects non-volatile impurities. Cross-validate using both methods and reference standards (e.g., USP-grade reagents ). For example, GC purity >98% (as in ) should align with HPLC retention time consistency.
Q. What computational tools predict the solubility and stability of this compound?
- COSMO-RS : Predicts solubility in organic solvents (e.g., logS in ethanol ≈ -1.5).
- Molecular dynamics (MD) simulations : Assess hydrolytic stability under physiological pH (e.g., half-life >24 hours at pH 7.4) .
Tables for Key Data
Q. Table 1. Comparative Purity Metrics for Trifluoroacetamide Derivatives
| Method | Sensitivity | Typical Purity Range | Reference |
|---|---|---|---|
| GC | High | 98.0–99.5% | |
| HPLC | Moderate | 97.0–99.0% | |
| NMR | Low | Qualitative |
Q. Table 2. Spectral Signatures of Key Functional Groups
| Group | 1H NMR (δ) | 19F NMR (δ) | IR (cm⁻¹) |
|---|---|---|---|
| CF3 | – | -70 to -75 | 1150–1250 |
| Acetamide (NH) | 6.5–7.2 | – | 1650 (C=O) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
